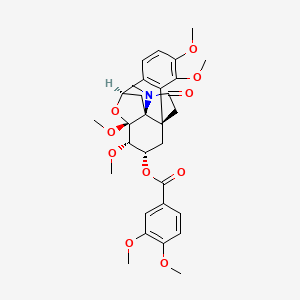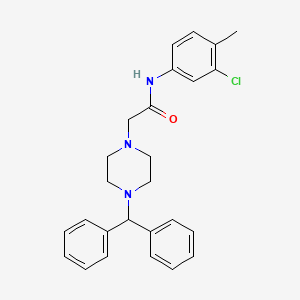![molecular formula C19H16FNO4 B13424773 2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid CAS No. 25803-21-8](/img/structure/B13424773.png)
2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid is a heterocyclic organic compound with the molecular formula C19H16FNO4 and a molecular weight of 341.333 g/mol This compound is known for its unique structure, which includes an indole ring substituted with a fluorobenzoyl group, a methoxy group, and a carboxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The fluorobenzoyl and methoxy groups are then introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced indole derivatives.
Substitution: Halogenated and nucleophile-substituted products.
Scientific Research Applications
2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different substituents.
2-(4-fluorobenzoyl)benzoic acid: Shares the fluorobenzoyl group but lacks the indole ring and methoxy group.
Uniqueness
2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid is unique due to its specific combination of substituents on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
25803-21-8 |
|---|---|
Molecular Formula |
C19H16FNO4 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C19H16FNO4/c1-11-18(19(24)12-3-5-13(20)6-4-12)15-8-7-14(25-2)9-16(15)21(11)10-17(22)23/h3-9H,10H2,1-2H3,(H,22,23) |
InChI Key |
NSNZBVZOKLXXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
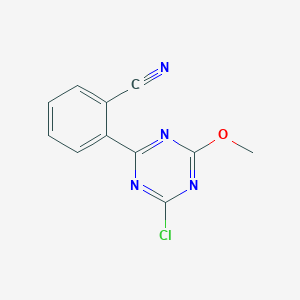
![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
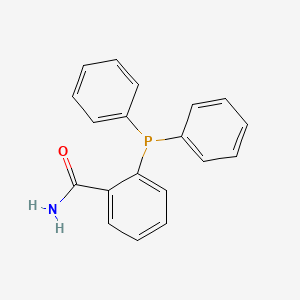

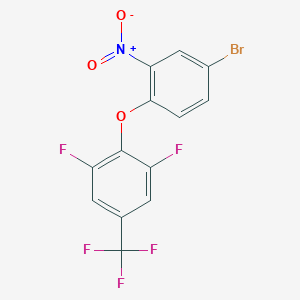
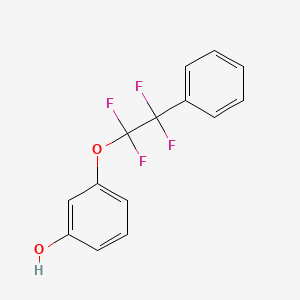




![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
